molecular formula C24H24N2O5 B2568108 N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide CAS No. 898440-88-5

N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Cat. No. B2568108
CAS RN: 898440-88-5
M. Wt: 420.465
InChI Key: NAKHNCZVTDFMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C24H24N2O5 and its molecular weight is 420.465. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Research into the degradation of acetaminophen, a compound sharing structural similarities with acetamide derivatives, by advanced oxidation processes (AOPs) reveals potential environmental applications. AOPs are effective in breaking down recalcitrant compounds in aqueous media, producing various by-products. Understanding the degradation pathways and biotoxicity of these by-products is crucial for environmental safety and has been extensively studied (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Pharmacological Interest in Morpholine and Pyrans Derivatives

Morpholine and pyrans derivatives, which have structural resemblances to the query compound, are significant for their broad spectrum of pharmacological activities. These compounds are explored for their potential in developing new therapeutic agents, showcasing the importance of structural motifs similar to the query compound in medicinal chemistry (Asif & Imran, 2019).

Synthetic Strategies and Biological Activities

The synthesis and evaluation of thiophene analogues for potential carcinogenicity highlight the scientific application in drug design and toxicity assessment. This research illustrates the importance of structural modification and biological evaluation in developing safer chemical entities (Ashby, Styles, Anderson, & Paton, 1978).

Antioxidant Activity Analysis

Understanding the antioxidant activity of compounds through various assays is crucial for applications in food engineering, medicine, and pharmacy. Studies on the mechanisms and applicability of antioxidant assays provide insights into the evaluation of compounds for their potential health benefits (Munteanu & Apetrei, 2021).

properties

IUPAC Name

N-(4-methoxyphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O5/c1-16-11-17-5-3-4-6-21(17)26(16)13-20-12-22(27)23(14-30-20)31-15-24(28)25-18-7-9-19(29-2)10-8-18/h3-10,12,14,16H,11,13,15H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAKHNCZVTDFMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1CC3=CC(=O)C(=CO3)OCC(=O)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-((6-((2-methylindolin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.